molecular formula C11H10D3N3O B602572 4-Aminoantipyrine-D3 CAS No. 68229-55-0

4-Aminoantipyrine-D3

Cat. No. B602572
CAS RN: 68229-55-0
M. Wt: 206.26
InChI Key:
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Description

4-Aminoantipyrine-D3 is an analytical standard and reference material . It is a derivative of 4-Aminoantipyrine (AA), which is known for its potential biological activities such as analgesic, anti-inflammatory, antimicrobial, and anticancer properties . The presence of a free amine and a cyclic ketone functionality makes 4-aminoantipyrine an attractive amphoteric substrate for Schiff base formation .


Synthesis Analysis

Three compounds derived from 4-aminoantipyrine (AA) were synthesized and their structures confirmed by melting point, elemental analysis, FT-IR, and 1H-NMR . Other studies have reported the synthesis of Schiff bases derived from 4-aminoantipyrine by reacting with aldehydes/ketones .


Molecular Structure Analysis

The molecular structures of the compounds derived from 4-aminoantipyrine were characterized by single-crystal X-ray diffraction and calculated using the density functional theory (DFT) method with 6-31G (d) basis set .


Chemical Reactions Analysis

4-Aminoantipyrine forms Schiff bases when treated with aldehydes/ketones, which are used in chemosensing applications . It has also been used in the estimation of phenol .

Scientific Research Applications

Interaction with Bovine Serum Albumin

4-Aminoantipyrine (AAP) is noted for its interaction with bovine serum albumin (BSA), crucial for evaluating AAP's toxicity at the protein level. Spectroscopic techniques and molecular modeling revealed AAP's effective quenching of BSA's intrinsic fluorescence through static quenching. This interaction, mainly through electrostatic forces, causes conformational changes in BSA, exposing internal hydrophobic areas (Teng et al., 2011).

Synthesis of Gold Nanoparticles

AAP has been used as a reducing and capping agent for synthesizing gold nanoparticles (AuNPs), which are then applied in colorimetric sensing of drugs. This innovative application allows for the effective colorimetric determination of drugs in pharmaceutical formulations, showcasing AAP's role in nanoparticle synthesis and drug analysis (Rawat et al., 2014).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies of AAP, particularly using FTIR and Raman spectra, provide insight into its structural characteristics. These studies are essential for understanding the compound's interactions and stability, relevant in pharmaceutical synthesis (Swaminathan et al., 2009).

Schiff Base Metal Complexes

AAP-derived Schiff base metal complexes have a wide range of applications, including corrosion inhibition, energy harvesting, antimicrobial, and antioxidant activities. These applications demonstrate the versatility of AAP derivatives in various scientific fields (Sakthivel et al., 2020).

DNA Interaction and Biological Assays

AAP derivatives show significant interaction with DNA, affecting its structure and function. This interaction has implications for biomedical research, particularly in understanding the compound's impact on genetic material (Raman et al., 2014).

Synthesis and Evaluation of Analogues

The synthesis of AAP analogues and their evaluation for antibacterial, cytotoxic, and anticonvulsant potentials highlights AAP's role in developing new pharmacological agents. This research area is critical for discovering new drugs and therapies (Ren et al., 2020).

Potential Toxic Effects on Antioxidant Enzymes

Investigating the potential toxic effects of AAP on antioxidant enzymes like copper-zinc superoxide dismutase is crucial for understanding its impact on human health and the environment. These studies contribute to the safe use and disposal of AAP (Teng & Liu, 2013).

Safety And Hazards

4-Aminoantipyrine-D3 may cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting, and may be harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, ingestion, and inhalation .

properties

CAS RN

68229-55-0

Product Name

4-Aminoantipyrine-D3

Molecular Formula

C11H10D3N3O

Molecular Weight

206.26

Purity

95% by HPLC; 98% atom D

Related CAS

83-07-8 (unlabelled)

synonyms

4-Amino-1-methyl-5-methyl-D3-2-phenyl-1,2-dihydropyrazol-3-one;  3H-​Pyrazol-​3-​one, 4-​amino-​1,​2-​dihydro-​1-​methyl-​5-​(methyl-​d3)​-​2-​phenyl-(9CI)

tag

Antipyrine Impurities

Origin of Product

United States

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